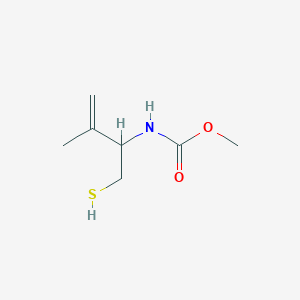
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate, also known as Methyl 3-methylthioacryloylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter butyrylcholine.
Effets Biochimiques Et Physiologiques
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has been shown to have various biochemical and physiological effects. It has been shown to have insecticidal properties, making it a potential pesticide. It has also been shown to have anti-cancer activity, making it a potential drug candidate. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine and butyrylcholine in the body. This can lead to various physiological effects, including increased muscle contraction and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in high yields using a multi-step process. Another advantage is that it has potential applications in various fields, making it a versatile compound. One limitation is that its mechanism of action is not fully understood, making it difficult to study its effects. Another limitation is that it is a potentially hazardous compound, requiring careful handling in the lab.
Orientations Futures
There are several future directions for research on Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate. One direction is to further study its potential anti-cancer activity and its mechanism of action. Another direction is to investigate its potential as a pesticide and its effects on the environment. Additionally, research can be conducted to explore its potential applications in materials science and its properties as a building block for novel materials. Finally, further optimization of the synthesis method can be explored to achieve even higher yields of the product.
Méthodes De Synthèse
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate can be synthesized through a multi-step process involving the reaction of 3-methylthiopropionaldehyde with ethyl acetoacetate, followed by the reaction of the obtained product with methyl isocyanate. The final product is obtained through the reaction of the intermediate with methanol and hydrochloric acid. The synthesis method has been optimized to achieve high yields of the product.
Applications De Recherche Scientifique
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, it can be used as a starting material for the synthesis of various drugs due to its unique chemical structure. It has also been studied for its potential anti-cancer activity. In agriculture, it can be used as a pesticide due to its insecticidal properties. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
114087-09-1 |
|---|---|
Nom du produit |
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate |
Formule moléculaire |
C7H13NO2S |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
methyl N-(3-methyl-1-sulfanylbut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)6(4-11)8-7(9)10-3/h6,11H,1,4H2,2-3H3,(H,8,9) |
Clé InChI |
VLIXNQTWGABQOL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(CS)NC(=O)OC |
SMILES canonique |
CC(=C)C(CS)NC(=O)OC |
Synonymes |
Carbamic acid, [1-(mercaptomethyl)-2-methyl-2-propenyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

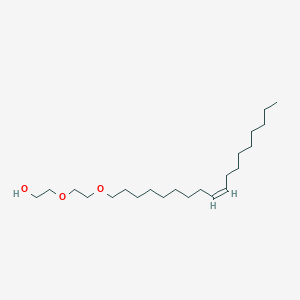


![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

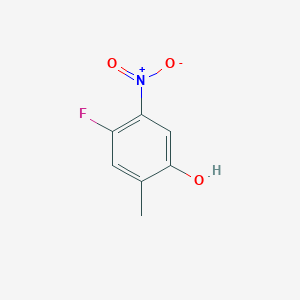
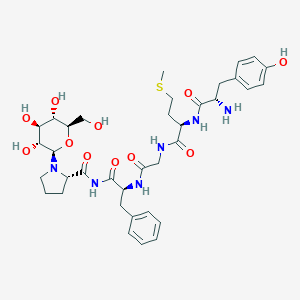
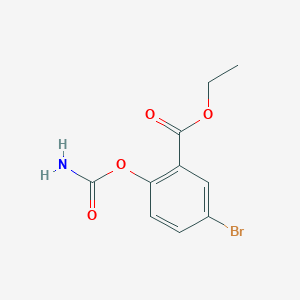
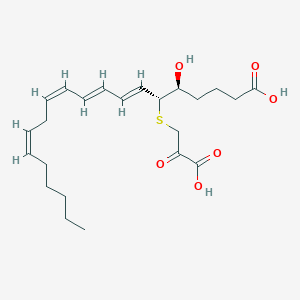
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)